Moxisylyte
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
| Record name | Moxisylyte | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
| Record name | Moxisylyte | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxisylyte [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxisylyte hydrochoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Moxisylyte | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxisylyte | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXISYLYTE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacology of Moxisylyte Hydrochloride
Mechanism of Action
The therapeutic effects of moxisylyte (B1676771) hydrochloride are rooted in its targeted activity as an adrenergic antagonist. patsnap.com It selectively blocks specific receptors, leading to the relaxation of smooth muscle in blood vessels without significantly affecting other major receptor systems. patsnap.compatsnap.com
Alpha-1 Adrenergic Receptor Antagonism
The principal mechanism of action for this compound is the blockade of alpha-1 adrenergic receptors. patsnap.compatsnap.com These receptors are predominantly located on the smooth muscle cells that line blood vessels. patsnap.com When activated by catecholamines like norepinephrine (B1679862), they cause vasoconstriction, which narrows the vessels and restricts blood flow. patsnap.compatsnap.com By inhibiting these receptors, this compound prevents this constriction, leading to vasodilation and an increase in blood flow. patsnap.com This makes it an effective alpha-adrenergic blocking agent. mims.comnih.gov
Specificity for Alpha-1 Adrenergic Receptor Subtypes
This compound demonstrates a preferential action on post-synaptic alpha-1 adrenoceptors. nih.gov More specifically, it has been identified as a modulator of the alpha-1D adrenergic receptor subtype. drugbank.com The alpha-1 adrenergic receptor family includes several subtypes (e.g., alpha-1A, alpha-1B, alpha-1D), and while this compound is established as a general alpha-1 antagonist, its precise affinity profile across all subtypes is an area of ongoing pharmacological investigation. genome.jpnih.gov
Competitive Antagonism Against Norepinephrine
This compound acts as a competitive antagonist against norepinephrine at alpha-1 adrenergic receptors. nih.govdrugbank.comnih.gov This means it reversibly binds to the same receptor sites as norepinephrine, effectively blocking the endogenous neurotransmitter from initiating vasoconstriction. nih.govnih.gov This competitive action is a key feature of its function as a specific alpha-adrenergic blocking agent. nih.govdrugbank.com
Absence of Beta-Adrenergic Receptor Blocking Activity
A significant aspect of this compound's pharmacological profile is its selectivity. It specifically targets alpha-adrenergic receptors without demonstrating any significant blocking activity on beta-adrenergic receptors. patsnap.comnih.govdrugbank.com This specificity helps to minimize certain cardiovascular side effects that can be associated with non-selective adrenergic blockade. patsnap.com
Lack of Anti-Angiotensin or Anti-Serotonin Activity
Further highlighting its targeted mechanism, this compound's action is known to be independent of the renin-angiotensin system and the serotonin (B10506) pathways. nih.govdrugbank.com It does not exhibit anti-angiotensin or anti-serotonin activity, distinguishing it from other classes of vasodilators that may act through these systems. nih.govdrugbank.com
Table 1: Receptor Activity Profile of this compound
| Receptor Target | Activity | Reference |
|---|---|---|
| Alpha-1 Adrenergic Receptors | Antagonist | patsnap.compatsnap.comnih.gov |
| Alpha-1D Subtype | Modulator | drugbank.com |
| Beta-Adrenergic Receptors | No significant blocking activity | patsnap.comnih.govdrugbank.com |
| Angiotensin Receptors | No significant blocking activity | nih.govdrugbank.com |
| Serotonin Receptors | No significant blocking activity | nih.govdrugbank.com |
Pharmacodynamics and Systemic Effects
The alpha-1 adrenergic blockade by this compound results in distinct pharmacodynamic effects, primarily related to its vasodilatory action. Administration of the compound has been shown to improve peripheral blood flow, which is particularly beneficial in conditions involving arterial occlusion. nih.govdrugbank.com
A notable characteristic of this compound is its ability to produce these vasodilatory effects with minimal impact on systemic blood pressure. nih.govdrugbank.com Local application can lead to measurable increases in cutaneous (skin) blood flow and a rise in skin temperature. nih.govdrugbank.com
In addition to its vascular effects, research has indicated that this compound may have an unexpected influence on platelet function. nih.gov Studies have observed that treatment with this compound can lead to the inhibition of collagen-induced platelet aggregation and a reduction in platelet retention. nih.gov These effects on platelets are not typically explained by its primary activity as a selective alpha-adrenergic antagonist and may suggest other pharmacological actions. nih.gov
Table 2: Summary of this compound's Pharmacodynamic Effects
| Systemic Effect | Description | Reference |
|---|---|---|
| Peripheral Blood Flow | Improves circulation, particularly in occlusive arterial disease. | nih.govdrugbank.com |
| Blood Pressure | Has little effect on systemic blood pressure. | nih.govdrugbank.com |
| Cutaneous Blood Flow | Increases blood flow in the skin. | nih.govdrugbank.com |
| Skin Temperature | Can cause an increase in skin temperature. | nih.govdrugbank.com |
| Platelet Function | Inhibits collagen-induced aggregation and reduces platelet retention. | nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound hydrochloride |
| Thymoxamine |
| Norepinephrine |
| Epinephrine |
| Serotonin |
| Angiotensin |
Vasodilatory Actions
This compound hydrochloride exerts its vasodilatory effects by inhibiting the action of norepinephrine on the alpha-1 adrenergic receptors located on vascular smooth muscle. nih.gov This antagonism prevents vasoconstriction, resulting in the relaxation of blood vessels and a subsequent increase in blood flow. nih.gov
Effects on Peripheral Blood Flow in Occlusive Arterial Disease
This compound hydrochloride has been investigated for its potential to improve peripheral circulation in individuals with occlusive arterial disease, a condition characterized by narrowed arteries that reduces blood flow to the limbs. Administration of this compound has been reported to enhance peripheral blood flow in these patients. nih.gov While the vasodilatory effect on peripheral arteries is established, specific quantitative data from comprehensive clinical trials detailing percentage increases in blood flow or changes in metrics such as the ankle-brachial index following this compound treatment are not extensively available in the reviewed literature. Further research with detailed hemodynamic measurements would be beneficial to quantify the precise impact of this compound on peripheral blood flow in this patient population.
Cerebral Vasodilation without Significant Systemic Hypotension
Modulation of Cutaneous Blood Flow and Temperature
Topical application of this compound has been associated with localized increases in cutaneous blood flow and a corresponding rise in skin temperature. nih.gov This effect is a direct consequence of its alpha-1 adrenergic blocking action on the small blood vessels within the skin, leading to vasodilation. While this physiological response is acknowledged, specific data from clinical trials quantifying the exact magnitude of the increase in cutaneous blood flow (e.g., as a percentage change) or the precise elevation in skin temperature (in degrees Celsius) are not well-documented in the available research.
Effects on Smooth Muscle Physiology
The primary mechanism of action of this compound hydrochloride involves its direct effect on smooth muscle cells, inducing relaxation by blocking alpha-1 adrenergic receptors.
Relaxation of Vascular Smooth Muscles
This compound hydrochloride acts as a direct antagonist to norepinephrine at the alpha-1 adrenergic receptors on vascular smooth muscle cells. nih.gov By blocking these receptors, it prevents the intracellular signaling cascade that leads to muscle contraction. This results in the relaxation of the vascular smooth muscle, leading to an increase in the diameter of blood vessels and enhanced blood flow. nih.gov This fundamental mechanism underlies the vasodilatory actions of this compound observed in various vascular beds.
Influence on Isolated Human Penile Corpus Cavernosum Tissue
In vitro studies on isolated human penile corpus cavernosum tissue have demonstrated the relaxant effects of this compound hydrochloride. The corpus cavernosum is a key structure in penile erection, and its smooth muscle tone is a critical determinant of erectile function. This compound has been shown to induce a concentration-dependent relaxation of the corpus cavernosum tissue that has been pre-contracted with norepinephrine. pagepressjournals.org
Research has compared the efficacy of this compound to other alpha-adrenergic antagonists in relaxing norepinephrine-induced contractions in human corpus cavernosum tissue. The results indicate that while all tested alpha-blockers induce relaxation, their potencies vary.
| Compound | Activity Ratio |
|---|---|
| Prazosin (B1663645) | 28.2 |
| Phentolamine | 6.7 |
| This compound | 2.4 |
| Yohimbine | 1.6 |
Data sourced from a study on isolated human penile corpus cavernosum tissue. pagepressjournals.org The activity ratio reflects the relative potency in inducing relaxation.
Further studies on isolated smooth muscle cells from the human corpus cavernosum have quantified the inhibitory concentration (IC50) of this compound required to inhibit noradrenaline-induced contractions. These studies provide a more detailed understanding of its potency at the cellular level.
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.5 ± 0.2 |
| Prazosin | 0.9 ± 0.2 |
Data from a comparative study on isolated human corpus cavernosum smooth muscle cells. researchgate.net
Concentration-Dependent Relaxation Profiles
This compound hydrochloride demonstrates a clear concentration-dependent effect on the relaxation of smooth muscle tissue. Research on isolated human penile corpus cavernosum tissue, which had been contracted with norepinephrine, showed that this compound produced a dose-dependent relaxation. nih.gov As the concentration of this compound was increased, a greater degree of relaxation of the pre-contracted tissue was observed. This vasodilatory effect is central to its mechanism of action. patsnap.compatsnap.com
Table 1: Concentration-Dependent Relaxation of Norepinephrine-Induced Contraction in Human Corpus Cavernosum by this compound Hydrochloride
| This compound Concentration | Observed Effect |
|---|---|
| Increasing Concentrations | Produces a concentration-dependent relaxation of tissue pre-contracted with norepinephrine. nih.gov |
| 1 x 10-6 M | Competitively reduces norepinephrine-induced contractions. nih.gov |
Comparative Antagonistic Effects with Other Alpha-Adrenergic Blockers (e.g., Prazosin, Phentolamine, Yohimbine)
Studies comparing the antagonistic effects of this compound with other alpha-adrenergic blockers have provided insights into its relative potency. In investigations using isolated human penile corpus cavernosum tissue, the competitive alpha-adrenergic blocking effect of this compound was compared to that of prazosin, phentolamine, and yohimbine. nih.gov
The results indicated that prazosin had the most potent competitive effect, followed by phentolamine, this compound, and then yohimbine. nih.gov The activity ratio, a measure of antagonistic potency, was determined for each agent. This comparative analysis highlights the varying affinities and potencies of these drugs for alpha-adrenergic receptors. nih.gov
Table 2: Comparative Antagonistic Activity of Alpha-Adrenergic Blockers
| Antagonist | Activity Ratio | Relative Potency |
|---|---|---|
| Prazosin | 28.2 | Strongest nih.gov |
| Phentolamine | 6.7 | nih.gov |
| This compound | 2.4 | nih.gov |
| Yohimbine | 1.6 | nih.gov |
Ocular Pharmacodynamic Responses
Effects on Retinal Circulation in Diabetic States
In patients with diabetes mellitus, this compound hydrochloride has been shown to improve retinal circulation. nih.gov A study utilizing video-densitometric image analysis of fluorescein (B123965) angiography in diabetic patients demonstrated positive changes in retinal blood flow after oral administration of this compound. nih.gov
One hour after administration, there was a significant shortening of the build-up time (BT) of the dye in the retinal vessels. nih.gov After two weeks of daily administration, the mean circulation time (MCT) was shortened, and the time constant of the washout rate (TC) of the artery increased significantly in a subset of eyes. nih.gov These findings suggest that this compound may be beneficial in improving impaired retinal circulation associated with diabetes. nih.gov
Table 3: Effects of this compound Hydrochloride on Retinal Circulation Parameters in Diabetic Patients
| Time Point | Parameter | Result |
|---|---|---|
| 1 Hour Post-Administration | Build-up Time (BT) | Significantly shortened nih.gov |
| 1 Hour Post-Administration | Mean Circulation Time (MCT) | Slightly shortened nih.gov |
| 2 Weeks of Daily Administration | Mean Circulation Time (MCT) | Shortened nih.gov |
| 2 Weeks of Daily Administration | Time Constant of Washout Rate (TC) - Artery | Significantly increased in 6 of 17 eyes nih.gov |
Reversal of Phenylephrine-Induced Mydriasis
Topically applied this compound hydrochloride is effective in reversing mydriasis (pupil dilation) induced by the alpha-adrenergic agonist phenylephrine (B352888). nih.gov A randomized, double-masked evaluation showed that 0.1% thymoxamine (this compound) reversed mydriasis from 2.5% phenylephrine in 90% of eyes within one hour. nih.gov Complete reversal was achieved in 63% of the eyes. nih.gov
The response was noted to be quicker and more complete in individuals with blue irides compared to those with brown irides. nih.gov In a separate study, the mean time for pupils to return to baseline diameter was 2.2 hours for thymoxamine-treated eyes, compared to 5.2 hours for placebo-treated eyes. umn.edu This miotic (pupil-constricting) effect is a direct result of its alpha-adrenergic blocking properties in the iris dilator muscle. nih.gov
Table 4: Efficacy of this compound (Thymoxamine) in Reversing Phenylephrine-Induced Mydriasis
| Parameter | This compound (Thymoxamine) Group | Placebo Group |
|---|---|---|
| Percentage of eyes with reversed mydriasis within 1 hour | 90% nih.gov | N/A |
| Percentage of eyes with complete reversal within 1 hour | 63% nih.gov | N/A |
| Mean time to return to baseline pupil diameter | 2.2 hours umn.edu | 5.2 hours umn.edu |
| Response in light irides vs. dark irides | More rapid and complete response nih.gov | Slower response umn.edu |
Pharmacokinetics and Biotransformation of Moxisylyte Hydrochloride
Absorption Characteristics
Following oral administration, moxisylyte (B1676771) is absorbed rapidly. drugbank.comnih.govinvivochem.comdrugbank.com However, the parent compound is often not detected in plasma, as it is immediately and rapidly converted to its metabolites. drugbank.comnih.gov In vitro experiments have shown that this compound has a very short half-life in human plasma, estimated at about one minute. nih.gov After intravenous administration, its active metabolite, unconjugated desacetylthis compound (DAM), appears in the plasma in under five minutes. nih.gov
The pharmacokinetic profile of this compound has been shown to be linear. drugbank.comnih.govinvivochem.com Studies have demonstrated that the maximum plasma concentration (Cmax) and the area under the curve (AUC) increase in direct proportion to the dose. nih.gov This linearity has been observed in the dose range of 10 to 30 mg following both oral and intracavernous administration. drugbank.comnih.govinvivochem.comnih.gov
Table 1: Linearity of this compound Metabolites After Intracavernous Administration
| Metabolite | Parameter | Dose Dependency |
| Unconjugated Desacetyl-moxisylyte (DAM) | t1/2 elimination | Independent (1.19 h) |
| DAM glucuronide | t1/2 elimination | Independent (1.51 h) |
| DAM sulphate | t1/2 elimination | Independent (1.51 h) |
| Monodesmethylated DAM (MDAM) sulphate | t1/2 elimination | Independent (2.17 h) |
| All Metabolites (except DAM glucuronide) | Cmax and AUC | Increased in direct proportion to dose |
This table is based on data from a study investigating the pharmacokinetics after intracavernous administration of 10, 20, and 30 mg doses. nih.gov
Distribution Profile
Preclinical studies have been conducted to determine the volume of distribution (Vd) of this compound. The volume of distribution is a pharmacokinetic parameter that relates the amount of a drug in the body to its concentration in the plasma. nih.govnih.gov In preclinical trials involving beagle dogs, the volume of distribution for this compound was reported to be in the range of 0.83 to 0.98 L/kg. drugbank.comnih.gov
Table 2: Volume of Distribution in a Preclinical Model
| Animal Model | Volume of Distribution (Vd) |
| Beagle Dog | 0.83 - 0.98 L/kg |
Data from preclinical trials. drugbank.comnih.gov
Metabolism and Metabolite Identification
This compound is considered a prodrug because it undergoes rapid and extensive biotransformation into its pharmacologically active metabolites. drugbank.comnih.govnih.gov The parent drug itself has a very short half-life. nih.gov
The primary metabolic pathway begins with rapid hydrolysis by pseudocholinesterase in the plasma and tissues, which converts this compound to its major active metabolite, deacetyl-thymoxamine, also referred to as desacetylthis compound (DAM). drugbank.comnih.govnih.gov This initial metabolite is then further metabolized through demethylation by the cytochrome P450 monooxygenase system to form another active metabolite, deacetyl-demethyl-thymoxamine or monodesmethylated DAM (MDAM). drugbank.comnih.govnih.gov Both of these metabolites are pharmacologically active. drugbank.comnih.gov
Further biotransformation involves conjugation reactions. The metabolites undergo sulpho- and glucuroconjugation before being excreted, primarily via the urine. nih.govnih.gov Pharmacokinetic studies have identified up to eight different metabolites in urine and feces, including sulfate (B86663) and glucuronide conjugates of the main metabolites. drugbank.comnih.gov
Table 3: Key Metabolites of this compound
| Parent Drug | Primary Metabolizing Enzyme | Primary Metabolite (Active) | Secondary Metabolizing Enzyme | Secondary Metabolite (Active) |
| This compound | Pseudocholinesterase | Deacetyl-thymoxamine (DAM) | Cytochrome P450 | Deacetyl-demethyl-thymoxamine (MDAM) |
This table outlines the main metabolic pathway of this compound. drugbank.comnih.gov
Enzymatic Hydrolysis by Pseudocholinesterase
The initial and rapid step in the metabolism of this compound hydrochloride occurs in the plasma and tissues through enzymatic action. drugbank.comnih.gov The compound is quickly hydrolyzed by pseudocholinesterase, an enzyme primarily synthesized in the liver and present in plasma, which is responsible for the hydrolysis of various choline (B1196258) esters. drugbank.comnih.govnih.govnih.gov This reaction cleaves the ester bond in the this compound molecule, initiating its conversion into its primary active form.
Formation of Major Active Metabolites: Deacetyl-thymoxamine and Deacetyl-demethyl-thymoxamine
The hydrolysis by pseudocholinesterase results in the formation of the major and pharmacologically active metabolite, deacetyl-thymoxamine. drugbank.comnih.gov This initial metabolite subsequently undergoes further biotransformation. drugbank.comnih.gov The process continues with the demethylation of deacetyl-thymoxamine, leading to the formation of a second major active metabolite, deacetyl-demethyl-thymoxamine. drugbank.comnih.gov Both of these metabolites contribute to the pharmacological effects of the drug. drugbank.comnih.gov
A study involving intravenous administration in healthy volunteers detected unconjugated desacetylthis compound (DAM), the same compound as deacetyl-thymoxamine, in the plasma in under 5 minutes. nih.gov
Role of Cytochrome P450 Monooxygenase System in Metabolite Formation
The second stage of biotransformation, the demethylation of deacetyl-thymoxamine to form deacetyl-demethyl-thymoxamine, is carried out by the cytochrome P450 (CYP450) monooxygenase system. drugbank.comnih.gov The CYP450 enzyme family is a major system, located predominantly in the liver, that catalyzes Phase I metabolic reactions, such as oxidation, which are essential for the metabolism of a wide range of drugs and other foreign substances (xenobiotics). mdpi.comnih.govmsdmanuals.com This enzymatic action modifies the chemical structure of the metabolite, preparing it for subsequent conjugation and excretion. drugbank.comnih.govyoutube.com
Identification of Other Metabolites, including Polar and Conjugated Forms (Sulfate and Glucuronide)
Pharmacokinetic studies have identified a total of eight different metabolites of this compound in urine and feces. drugbank.comnih.gov Among these, two are characterized as being highly polar and resistant to enzymatic hydrolysis. drugbank.comnih.gov
Further analysis has confirmed the presence of conjugated metabolites. drugbank.comnih.govnih.gov These are formed in Phase II metabolic reactions where an endogenous substance is attached to the drug metabolite to increase its water solubility and facilitate its excretion. msdmanuals.comyoutube.com Specifically, sulfate and glucuronide conjugates of the major metabolites, deacetyl-thymoxamine and deacetyl-demethyl-thymoxamine, have been detected. drugbank.comnih.gov Plasma analysis has identified conjugated forms of desacetylthis compound (DAM) and monodesmethylated DAM (MDAM). nih.gov
Pharmacokinetic Parameters of this compound Metabolites After Intravenous Administration
| Metabolite | Max. Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Time to Max. Concentration (Tmax) |
|---|---|---|---|
| Unconjugated Desacetylthis compound (DAM) | 352.8 ng/mL | 152.6 µg·h/L | < 5 minutes |
| Conjugated Desacetylthis compound (DAM) | 203.4 ng/mL | Not specified | 0.46 hours |
| Conjugated Monodesmethylated DAM (MDAM) | Parameters in the same range as IV | Not specified | Not specified |
Data derived from a study in healthy volunteers after intravenous administration. nih.gov
Excretion Pathways
The elimination of this compound and its various metabolites from the body occurs through two primary routes: renal and fecal excretion. drugbank.comnih.gov
Renal Elimination as Primary Route
The main pathway for the elimination of this compound metabolites is through the kidneys via urine. drugbank.comnih.govdrugbank.com Following intravenous administration, approximately 75% of the dose is excreted in the urine. drugbank.comnih.gov When administered orally, this figure is slightly lower, at 69%. drugbank.comnih.gov
The two major metabolites are significantly present in the urine. drugbank.comnih.gov Desacetyl-thymoxamine accounts for about 50% of the urinary excretion, while N-monodemethyl-desacetyl-thymoxamine (deacetyl-demethyl-thymoxamine) accounts for approximately 10%. drugbank.comnih.gov
Fecal Elimination Contributions
A smaller portion of the administered dose is eliminated through the feces. drugbank.comnih.gov Fecal elimination has been found to account for only 14% of the administered dose of this compound. drugbank.comnih.gov This route primarily handles the excretion of substances passed into the bile from the liver. uomus.edu.iqnih.gov
Summary of this compound Excretion
| Administration Route | Total Urinary Excretion (%) | Fecal Excretion (%) |
|---|---|---|
| Intravenous | 75% | 14% |
| Oral | 69% | 14% |
Data compiled from pharmacokinetic studies. drugbank.comnih.gov
Characterization of Metabolite Excretion Ratios
Studies involving radiolabeled this compound hydrochloride (specifically, 14C-thymoxamine) have been instrumental in elucidating the excretion pathways and quantifying the elimination of its metabolites in humans. Following oral administration, the total radioactivity from the compound is recovered in both urine and feces, indicating that both renal and gastrointestinal routes are significant for its clearance from the body.
Research has identified a number of metabolites in human excreta. The biotransformation of this compound primarily involves hydrolysis and demethylation, followed by conjugation with sulfates and glucuronic acid. The two major metabolites identified are the sulphate conjugates of desacetyl-thymoxamine and N-monodesmethyl-desacetyl-thymoxamine nih.gov.
With regard to specific metabolites, urinary excretion data indicates that approximately 50% of the administered dose is eliminated as desacetyl-thymoxamine, while N-monodemethyl-desacetyl-thymoxamine accounts for about 10% of the dose found in urine. The table below summarizes the available data on the excretion of this compound and its key metabolites.
| Metabolite | Route of Excretion | Percentage of Administered Dose (%) |
|---|---|---|
| Total Radioactivity (from 14C-moxisylyte) | Urine (Intravenous Administration) | ~75% |
| Total Radioactivity (from 14C-moxisylyte) | Urine (Oral Administration) | ~69% |
| Total Radioactivity (from 14C-moxisylyte) | Feces | ~14% |
| Desacetyl-thymoxamine | Urine | ~50% |
| N-monodemethyl-desacetyl-thymoxamine | Urine | ~10% |
It is important to note that these values represent an overview based on available data, and the precise ratios can vary depending on the route of administration and individual patient metabolism. Further detailed mass balance studies would be beneficial to provide a more exhaustive quantitative characterization of all this compound hydrochloride metabolites in both urine and feces.
Preclinical Research Methodologies and Findings
In Vitro Receptor Binding and Functional Assays
General methodologies for such assays involve using cell lines expressing specific receptor subtypes. For instance, in competitive binding assays, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-prazosin for alpha-1 receptors) is used. The ability of the test compound (Moxisylyte or DAM) to displace the radioligand is measured, allowing for the determination of its binding affinity. Functional assays would typically measure the downstream effects of receptor activation or blockade, such as changes in intracellular calcium levels or inositol (B14025) phosphate (B84403) production, to determine the functional potency of the antagonist.
Animal Models in Pharmacokinetic and Pharmacodynamic Studies
A variety of animal models have been utilized to study the pharmacokinetic and pharmacodynamic properties of This compound (B1676771) hydrochloride.
Preclinical pharmacokinetic studies have been conducted in canine models to determine key parameters such as plasma clearance and volume of distribution. In preclinical trials involving Beagle dogs, the volume of distribution for this compound was determined. drugbank.com
Pharmacokinetic Parameters of this compound in Canine Models
| Parameter | Value | Species |
|---|---|---|
| Volume of Distribution (Vd) | 0.83-0.98 L/kg | Beagle Dog |
Data sourced from DrugBank Online. drugbank.com
Specific data regarding the plasma clearance of this compound in canine models is not detailed in the available literature.
Rabbit models are commonly employed in ophthalmological research. Studies have shown that topical application of thymoxamine (the UK-adopted name for this compound) in rabbits can antagonize the mydriatic (pupil-dilating) effect of alpha-1 agonists. nih.gov This indicates ocular absorption and local pharmacological activity at the iris dilator muscle. However, detailed pharmacokinetic data on the extent and rate of ocular and subsequent systemic absorption of this compound following topical administration in rabbits are not available in the reviewed literature.
Rat models are frequently used to investigate the cardiovascular effects of pharmacological agents. Clonidine (B47849), an alpha-2 adrenergic agonist, is known to cause hypotension and bradycardia through its action in the central nervous system. nih.govnih.govnih.govnih.govwikipedia.orgdroracle.aiderangedphysiology.com Preclinical studies often assess the ability of other drugs to modulate these effects.
While no studies were identified that specifically investigated the effect of this compound on clonidine-induced cardiovascular changes, research on other alpha-1 adrenergic blockers provides some insight. For instance, in spontaneously hypertensive rats, the alpha-1 blocker prazosin (B1663645) was found to reduce clonidine-induced bradycardia but not hypotension. nih.gov This suggests that the bradycardic effect of clonidine may involve a peripheral alpha-1 adrenergic component, while the hypotensive effect is mediated through other pathways, likely central alpha-2 adrenoceptors. Given that this compound is also an alpha-1 antagonist, it could be hypothesized to have a similar modulatory effect on clonidine-induced bradycardia, though direct experimental evidence is lacking.
Guinea pig models are standard for evaluating the effects of drugs on bronchoconstriction. nih.govslideshare.netplos.orgfrontiersin.org Typically, bronchoconstriction is induced by agents like histamine (B1213489) or methacholine, and the ability of a test compound to prevent or reverse this effect is measured. slideshare.netplos.org
There is a lack of specific preclinical data on the effects of this compound hydrochloride on histamine-induced bronchoconstriction in guinea pig models in the available scientific literature. As an alpha-1 adrenoceptor antagonist, its primary mechanism of action is not directly related to the histamine H1 or muscarinic receptors that are centrally involved in these models of bronchoconstriction.
Tissue-Specific Pharmacological Investigations
Preclinical studies using radiolabeled thymoxamine (this compound) in rats have provided insights into its tissue distribution. nih.gov These studies have shown that the distribution of radioactivity in tissues differs following oral and intravenous administration. This difference is attributed to a higher proportion of unconjugated (active) metabolites being present in the body after parenteral (e.g., intravenous) administration. nih.gov
The research indicated that while a significant portion of the labeled compound is eliminated via the bile, it is almost completely reabsorbed, leading to nearly complete excretion in the urine. nih.gov The participation of the metabolites in enterohepatic circulation was suggested by the appearance of secondary peaks of radioactivity in plasma and organs approximately 4 hours after administration. nih.gov However, specific quantitative data detailing the concentration of this compound or its metabolites in various tissues were not provided in the reviewed literature.
Isolated Tissue Bath Studies (e.g., Corpus Cavernosum)
Isolated tissue bath studies are a cornerstone of preclinical pharmacological research, providing a controlled ex vivo environment to investigate the physiological and pharmacological responses of specific tissues. In the context of this compound hydrochloride, these studies have been instrumental in elucidating its mechanism of action and efficacy as a smooth muscle relaxant, particularly within the corpus cavernosum, the erectile tissue of the penis.
The methodology for these studies typically involves obtaining human corpus cavernosum tissue, often from patients undergoing penile surgery. The tissue is meticulously dissected into strips and mounted in an organ bath chamber filled with a physiological salt solution, such as Krebs or Tyrode's solution, maintained at a constant temperature and continuously aerated with a mixture of oxygen and carbon dioxide to mimic physiological conditions. The tension of the tissue strips is recorded isometrically, allowing for the measurement of contraction and relaxation.
To induce a state of contraction, pharmacological agents that mimic the effects of the sympathetic nervous system, such as norepinephrine (B1679862) or phenylephrine (B352888), are introduced into the bath. Once a stable contraction is achieved, the effects of potential relaxant agents, like this compound hydrochloride, can be assessed by adding them to the bath in a cumulative or non-cumulative manner. The resulting relaxation is quantified as a percentage of the pre-induced contraction.
Detailed Research Findings
Research utilizing isolated human penile corpus cavernosum tissue has demonstrated that this compound hydrochloride produces a concentration-dependent relaxation of tissue pre-contracted with norepinephrine. nih.gov This effect is attributed to its action as an α-adrenergic antagonist.
Further investigations have compared the efficacy of this compound hydrochloride to other α-adrenergic antagonists. In one study, the competitive effect of this compound on norepinephrine-induced contractions was compared to that of prazosin, phentolamine, and yohimbine. The results indicated that prazosin had the strongest competitive effect, followed by phentolamine, this compound, and then yohimbine. nih.gov
The activity ratio, a measure of the antagonist's potency, was determined for each of these agents. This provides a quantitative comparison of their ability to counteract the contractile effects of norepinephrine in this tissue.
Comparative Activity Ratios of α-Adrenergic Antagonists in Isolated Human Corpus Cavernosum
| α-Adrenergic Antagonist | Activity Ratio |
|---|---|
| Prazosin | 28.2 |
| Phentolamine | 6.7 |
| This compound | 2.4 |
| Yohimbine | 1.6 |
In separate studies examining smooth muscle cells isolated from human corpus cavernosum, the inhibitory effect of this compound on noradrenaline-induced contractions was quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the response by 50%. These studies further support the role of this compound as an α1-adrenergic antagonist. physiology.org
A comparison of the IC50 values for this compound and prazosin in inhibiting the contractile effect of noradrenaline demonstrated their relative potencies in this experimental model.
Inhibitory Concentration (IC50) of this compound and Prazosin on Noradrenaline-Induced Contraction of Isolated Human Corpus Cavernosum Smooth Muscle Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 ± 0.2 |
| Prazosin | 0.9 ± 0.2 |
These preclinical findings from isolated tissue bath studies provide a clear pharmacological basis for the effects of this compound hydrochloride on the corpus cavernosum. By competitively blocking α1-adrenergic receptors, this compound counteracts the contractile signals that maintain a flaccid state, thereby promoting smooth muscle relaxation, a key event in the process of penile erection.
Clinical Research and Therapeutic Efficacy Studies
Studies in Peripheral Vascular Disorders
Moxisylyte (B1676771) hydrochloride has been explored for its vasodilatory properties in the management of peripheral vascular diseases characterized by vasospasm and reduced blood flow.
Raynaud's Phenomenon Investigations
Clinical research has examined the efficacy of this compound hydrochloride (also known as thymoxamine) in patients with primary Raynaud's phenomenon. A notable randomized, double-blind, three-way cross-over trial assessed the effects of oral thymoxamine compared to a placebo. The study objectively monitored the digital skin temperature response following a mild cold stimulus. The findings demonstrated that thymoxamine treatment led to a statistically significant "normalization" of rewarming responses in patients. Specifically, the treatment was associated with increased absolute digital temperatures and maximum rewarming rates, as well as a reduction in the latent period before rewarming began nih.gov.
The proportion of patients experiencing fewer attacks was significantly higher with this compound treatment compared to placebo nih.gov. These effects appeared to be more pronounced with a higher dose of thymoxamine nih.gov.
Table 1: Efficacy of Oral Thymoxamine in Primary Raynaud's Phenomenon
| Outcome Measure | Placebo | Thymoxamine (40 mg) | Thymoxamine (80 mg) |
|---|---|---|---|
| Normalized Rewarming Response | - | Statistically Significant Improvement (p < 0.01) | More Pronounced Effect |
| Absolute Digital Temperatures | Lower | Increased | Further Increased |
| Maximum Rewarming Rates | Slower | Increased | Further Increased |
| Latent Period | Longer | Reduced | Further Reduced |
Ergotamine-Induced Peripheral Ischemia Reversal Studies
Ergotamine-induced peripheral ischemia is a serious condition characterized by severe vasospasm. The primary treatment involves discontinuation of the offending agent. In resistant cases, various vasodilators are considered. This compound hydrochloride (as thymoxamine HCl) has been mentioned as a potential treatment option in the medical literature for reversing the vasospasm associated with ergotamine toxicity journalagent.com. However, similar to its use in chilblains, there is a lack of specific clinical trials designed to systematically evaluate the efficacy and outcomes of this compound hydrochloride in this particular clinical setting. Its recommendation is based on its mechanism of action as a vasodilator rather than on robust clinical trial data.
Research in Erectile Dysfunction
This compound hydrochloride has been more extensively studied in the context of erectile dysfunction, particularly as an intracavernous injection.
Intracavernous Injection Studies
Several double-blind, placebo-controlled studies have assessed the efficacy of intracavernous this compound injections in men with erectile dysfunction of various etiologies. The erectile response induced by this compound was consistently and significantly higher than that of a placebo, regardless of the cause of impotence or the dosage tested. In one study, 93% of patients receiving this compound experienced an erectile response, with 85% achieving an erection adequate for intercourse. In contrast, placebo induced a satisfactory erection in only 25% of cases, with 55% showing no response journalagent.comnih.gov.
Another study investigated the dose-response relationship in patients with predominantly psychological or neurological erectile dysfunction. The results showed that this compound induced significantly greater penile responses than placebo across all erection criteria. The frequency of erections sufficient for sexual intercourse appeared to be dose-dependent in both etiological groups nih.gov.
Table 2: Erectile Response to Intracavernous this compound vs. Placebo
| Outcome | This compound | Placebo |
|---|---|---|
| Patients with any erectile response | 93% | Not specified |
| Patients with erection adequate for intercourse | 85% | 25% |
| Patients with no response | Not specified | 55% |
Efficacy in Spinal Cord Injured Patients
The efficacy of intracavernous this compound has also been specifically evaluated in men with erectile dysfunction secondary to spinal cord injuries. In a study involving 12 neurogenic patients with spinal cord lesions, this compound was found to be effective. All patients in this study achieved full rigidity following intracavernous administration of 20 mg of this compound researchgate.net. The research also explored whether the volume of the injection influenced the erectile response and found no statistically significant difference in erectile parameters when the same dose was administered in varying volumes researchgate.net. This suggests that the therapeutic effect is dependent on the dose of the active compound rather than the volume of the injection.
Table 3: Efficacy of Intracavernous this compound in Spinal Cord Injured Patients
| Parameter | Finding |
|---|---|
| Patient Population | 12 impotent patients with spinal cord injury |
| Intervention | Intracavernous administration of 20 mg this compound |
| Erectile Response | All patients achieved full rigidity |
| Influence of Injection Volume | No statistically significant difference in erectile parameters with varying volumes |
Cerebrovascular Research Applications
This compound hydrochloride is recognized as an alpha-1-adrenergic antagonist that can selectively vasodilate cerebral vessels. This mechanism of action has led to research into its potential applications in conditions related to cerebral blood flow.
Symptomatic Management of Sequelae of Cerebral Infarction or Hemorrhage
As a substance known to cause vasodilation in cerebral vessels, this compound hydrochloride has been a subject of interest for its potential therapeutic effects following a stroke. The underlying hypothesis is that improving blood flow in the brain could help in managing the symptoms that persist after a cerebral infarction or hemorrhage. However, detailed clinical research studies focusing specifically on the efficacy of this compound hydrochloride for the symptomatic management of post-stroke sequelae are not extensively detailed in publicly available literature. The therapeutic focus in stroke recovery often involves neuroprotective agents, anti-inflammatory drugs, and therapies aimed at promoting neural repair and plasticity.
Ophthalmic Research
In ophthalmology, the alpha-adrenergic blocking properties of this compound hydrochloride (also known as thymoxamine) have been investigated for specific diagnostic and therapeutic purposes, particularly in reversing chemically induced pupil dilation and assessing its impact on retinal microcirculation.
Management of Phenylephrine-Induced Mydriasis
This compound hydrochloride has been effectively used to counteract mydriasis (pupil dilation) induced by phenylephrine (B352888), a sympathomimetic agent. As a competitive alpha-adrenergic antagonist, this compound blocks the receptors that phenylephrine stimulates to dilate the pupil, resulting in miosis (pupil constriction). nih.gov
A randomized, double-masked evaluation demonstrated the efficacy of a 0.1% thymoxamine solution in reversing mydriasis from a 2.5% phenylephrine solution. The study found that within one hour of administration, mydriasis was reversed in a significant majority of eyes. The degree and speed of reversal showed a correlation with iris color, with blue irides responding more rapidly and completely than brown irides. nih.gov
| Outcome | Percentage of Eyes (N=40) |
|---|---|
| Mydriasis Reversed | 90% |
| Mydriasis Completely Reversed | 63% |
Impact on Retinal Circulation in Diabetic Patients
Given its ability to vasodilate cerebral vessels without significantly lowering systemic blood pressure, research has explored the effects of this compound hydrochloride on the retinal circulation in individuals with diabetes mellitus. A study involving 15 diabetic patients (17 eyes) used video-densitometric image analysis of fluorescein (B123965) angiography to measure changes in retinal blood flow after oral administration of this compound. nih.gov
| Time Point | Parameter | Observed Effect |
|---|---|---|
| 1 Hour After Administration | Build-up Time (BT) | Significantly Shortened |
| 1 Hour After Administration | Mean Circulation Time (MCT) | Slightly Shortened |
| 2 Weeks of Daily Administration | Mean Circulation Time (MCT) | Shortened (in a subset of 6 eyes) |
| 2 Weeks of Daily Administration | Time Constant of Washout Rate (TC) - Artery | Significantly Increased (in a subset of 6 eyes) |
Urological Research
Benign Prostatic Hyperplasia Symptom Management Studies
This compound hydrochloride is classified as an alpha-adrenergic blocker. This class of drugs is a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). nih.govdroracle.aimedscape.com The underlying mechanism for their efficacy in BPH is the blockade of alpha-1 adrenoceptors, which are highly concentrated in the smooth muscle of the prostate, prostatic capsule, and bladder neck. droracle.aiccjm.org
By antagonizing these receptors, alpha-blockers induce smooth muscle relaxation, which reduces the dynamic component of bladder outlet obstruction. ccjm.orgrezum.com This leads to a decrease in urethral resistance, relieving symptoms such as urinary hesitancy, weak stream, and incomplete emptying, and ultimately improving urinary flow. droracle.aimayoclinic.orgwebmd.com Alpha-blockers are often recommended as a first-line therapy for patients with bothersome, moderate-to-severe LUTS due to BPH. medscape.com While the therapeutic principle is well-established for the drug class, specific clinical trials detailing the dose-dependent efficacy and symptom score improvements for this compound hydrochloride in BPH management are not as widely documented as for other selective alpha-1 blockers like tamsulosin, alfuzosin, or doxazosin. nih.govmayoclinic.org
Lower Urinary Tract Dysfunction in Multiple System Atrophy
Lower urinary tract dysfunction is a significant cause of morbidity in individuals with multiple system atrophy (MSA). capes.gov.br Research has been conducted to determine if the blockade of α1-adrenergic receptors with agents like this compound could improve bladder emptying in this patient population. capes.gov.br
An open study evaluated the effects of this compound, an α1A-selective blocker, on post-micturition residual volumes in 28 patients with MSA. capes.gov.br The findings indicated that this compound led to a 35.2% reduction in residual urine volume and a lessening of urinary symptoms. capes.gov.br Another study involving 18 MSA patients who received this compound found that it was effective in lowering the post-void residual (PVR) volume to below 100 ml in 10 of those patients. kcl.ac.uk An intervention was deemed effective if the post-treatment PVR volume decreased to less than 70% of the pre-treatment value or to under 100 ml. kcl.ac.uk
Efficacy of this compound in Reducing Post-Void Residual Volume in MSA Patients
| Study | Number of Patients Treated with this compound | Efficacy Outcome |
|---|---|---|
| Sakakibara et al. | 28 | 35.2% mean reduction in residual urine volume |
This table summarizes the findings from two studies on the effectiveness of this compound in managing urinary retention in patients with Multiple System Atrophy. capes.gov.brkcl.ac.uk
Intrinsic Urethral Sphincter Component Function in Post-Prostatectomy Urinary Incontinence
Urinary incontinence following radical prostatectomy can be a debilitating condition. nih.gov Research has utilized this compound hydrochloride as a diagnostic tool to evaluate the function of the intrinsic urethral sphincter component, which is crucial for passive continence. nih.gov
In a study of 20 patients who had undergone radical retropubic prostatectomy, urodynamic evaluations were performed preoperatively and at 3 months post-surgery. nih.gov this compound was administered to differentiate the pressure components of the urethral sphincter capacity into baseline, adrenergic, and voluntary components. nih.gov
The study found that a postoperative intrinsic urethral sphincter pressure component was present in 17 of the patients. nih.gov In five cases of severe incontinence, this component's value was under 6 cm H₂O. nih.gov Conversely, in patients with a significant intrinsic component value, incontinence was generally not observed. nih.gov This suggests that the evaluation of the intrinsic sphincter component, facilitated by an alpha-receptor blockage test with this compound, can be a valuable part of the management of patients with post-prostatectomy incontinence. nih.gov
Urethral Sphincter Pressure Components in Post-Prostatectomy Patients
| Urethral Sphincter Pressure Component | Description | Relevance in Post-Prostatectomy Incontinence |
|---|---|---|
| Baseline Pressure | The fundamental urethral pressure without adrenergic or voluntary influence. | A low value is indicative of a compromised intrinsic sphincter. |
| Adrenergic Component | The portion of urethral pressure maintained by the sympathetic nervous system. | Can be assessed by observing the pressure drop after this compound administration. |
This table outlines the different components of urethral sphincter pressure as defined in a study using this compound for the assessment of post-prostatectomy incontinence. nih.gov
Adverse Effects and Safety Profile in a Research Context
Mechanisms Underlying Common Adverse Effects
Moxisylyte (B1676771) hydrochloride's therapeutic effects as a vasodilator are intrinsically linked to its common adverse effects. The primary mechanism of action for this compound is the blockade of alpha-1 adrenergic receptors. patsnap.compatsnap.com These receptors are located on the smooth muscle cells that line blood vessels, and their activation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction. patsnap.com By competitively inhibiting these receptors, this compound prevents vasoconstriction, causing the vascular smooth muscle to relax. This results in vasodilation, or the widening of blood vessels, which improves blood flow. patsnap.comdrugbank.com
This same vasodilatory action is responsible for the most frequently observed side effects in a research setting. The relaxation of blood vessels can lead to a range of physiological responses as the body adapts to changes in vascular tone and blood pressure.
Common adverse effects mechanistically linked to this compound's vasodilatory properties include:
Headache: Vasodilation of cerebral blood vessels is a known trigger for headaches.
Facial Flushing: The widening of superficial blood vessels in the skin leads to increased blood flow, causing a sensation of warmth and a reddened appearance. mims.com
Dizziness: A drop in blood pressure (hypotension) resulting from systemic vasodilation can reduce cerebral perfusion, leading to feelings of dizziness or lightheadedness. patsnap.compatsnap.com
Gastrointestinal Disturbances: Nausea and diarrhea have been reported as common side effects. patsnap.commims.com While the precise mechanism is less direct, changes in blood flow to the gastrointestinal tract can influence motility and function.
Vertigo: This sensation of spinning or dizziness can also be linked to hemodynamic changes affecting the inner ear. mims.com
These effects are generally considered to be extensions of the drug's primary pharmacological activity and are often mild and transient. patsnap.compatsnap.com
Table 1: Common Adverse Effects and Their Underlying Mechanisms
| Adverse Effect | Mechanism |
|---|---|
| Headache | Dilation of cerebral arteries due to alpha-1 adrenergic blockade. |
| Facial Flushing | Increased cutaneous blood flow from peripheral vasodilation. mims.com |
| Dizziness | Temporary reduction in cerebral blood flow secondary to systemic vasodilation and potential hypotension. patsnap.compatsnap.com |
| Nausea, Diarrhea | Altered blood flow and motility in the gastrointestinal tract. patsnap.commims.com |
| Vertigo | Hemodynamic changes affecting the vestibular system. mims.com |
Analysis of Rare and Severe Adverse Events
While generally well-tolerated, this compound hydrochloride has been associated with rare but severe adverse events in research and clinical contexts. These events often necessitate immediate medical attention and discontinuation of the compound.
Hypotension: Although a modest drop in blood pressure is an expected outcome of vasodilation, a severe or symptomatic drop (hypotension) is a significant and potentially dangerous adverse event. patsnap.com This is particularly concerning when this compound is used concurrently with other vasodilators or antihypertensive agents, as their effects can be potentiated. patsnap.com
Tachycardia: A rapid heart rate (tachycardia) can occur as a reflex mechanism. patsnap.com When vasodilation causes a drop in blood pressure, the body's baroreceptors may trigger a compensatory increase in heart rate to maintain cardiac output.
Hepatotoxicity: Rarely, this compound has been linked to significant liver toxicity, including hepatitis (inflammation of the liver) and cholestatic jaundice (where bile flow from the liver is blocked). mims.com The mechanisms for drug-induced liver injury (DILI) can be complex, involving direct toxicity or idiosyncratic immune-mediated reactions. nih.govnih.gov Active liver disease is a contraindication for this compound use. mims.com
Severe Allergic Reactions: As with many pharmaceutical compounds, severe hypersensitivity reactions are a rare possibility. patsnap.com These can manifest as rash, swelling, or difficulty breathing.
Table 2: Analysis of Rare and Severe Adverse Events
| Adverse Event | Description | Potential Mechanism |
|---|---|---|
| Severe Hypotension | An abnormally low blood pressure leading to insufficient blood flow to vital organs. patsnap.com | Excessive vasodilation due to alpha-1 adrenergic blockade, potentially potentiated by interacting medications. patsnap.com |
| Tachycardia | A heart rate that is faster than normal. patsnap.com | A compensatory reflex to a drop in blood pressure (baroreceptor reflex). patsnap.com |
| Hepatotoxicity | Drug-induced liver damage, including hepatitis and cholestatic jaundice. mims.com | Can be intrinsic (dose-dependent) or idiosyncratic (unpredictable), involving metabolic or immune responses. nih.govpharmaceutical-journal.com |
| Severe Allergic Reactions | Hypersensitivity reactions that can be life-threatening. patsnap.com | An exaggerated immune system response to the compound. |
Identification of High-Risk Patient Populations and Contraindications
Due to its primary action as a vasodilator and its potential to cause hypotension, this compound is contraindicated in individuals with certain severe cardiovascular conditions. patsnap.com In patients with uncontrolled hypertension, the unpredictable effects on blood pressure could be hazardous. In individuals with heart failure, a sudden drop in blood pressure can compromise already impaired cardiac function and reduce perfusion to vital organs. patsnap.com The concurrent use of this compound with other cardiovascular agents like beta-blockers or calcium channel blockers could lead to undue cardiovascular strain. patsnap.com
The liver is a primary site for drug metabolism. nps.org.au In patients with hepatic impairment, the ability to metabolize this compound may be reduced, potentially leading to higher plasma concentrations and an increased risk of toxicity. patsnap.comnps.org.au For this reason, active liver disease is a specific contraindication for the use of this compound. mims.com Research in populations with pre-existing liver conditions is limited, making it a high-risk group.
This compound and its metabolites are excreted via the kidneys. mims.com In individuals with renal impairment, the clearance of the drug from the body can be significantly reduced. medicineslearningportal.orgnih.gov This can lead to the accumulation of the parent drug or its active metabolites, increasing the potential for adverse effects. patsnap.comnih.gov Therefore, patients with kidney impairment are considered a high-risk population, and the use of this compound requires caution. patsnap.com The reduced excretion can prolong the drug's half-life and enhance its systemic effects. medicineslearningportal.org
There is a significant lack of sufficient safety data regarding the use of this compound hydrochloride in pregnant or breastfeeding women. patsnap.com It is not known whether the compound crosses the placenta or is excreted into breast milk. mayoclinic.orgimc.med.sa Due to the potential for unknown risks to the fetus or a nursing infant, this compound is not recommended for use in these populations. patsnap.com This represents a critical data gap, and until dedicated reproductive toxicology studies are conducted, its use in this context is contraindicated from a safety perspective.
Drug Interactions and Polypharmacy Considerations
Pharmacodynamic Interactions
Pharmacodynamic interactions involve the synergistic or antagonistic effects of drugs at their respective receptor sites. For Moxisylyte (B1676771) hydrochloride, these interactions are predominantly related to its vasodilatory and cardiovascular effects.
Potentiation of Hypotensive Effects with Other Vasodilators and Antihypertensive Agents
Concurrent use of this compound hydrochloride with other vasodilators or antihypertensive medications can lead to a potentiation of their blood pressure-lowering effects, increasing the risk of hypotension. patsnap.com This additive effect is a direct consequence of their complementary mechanisms of action on the cardiovascular system.
This compound hydrochloride acts as a specific alpha-adrenergic blocking agent, inducing vasodilation by relaxing the smooth muscles of blood vessels. patsnap.com When co-administered with other drugs that also promote vasodilation, such as nitrates, or other classes of antihypertensives like angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), the cumulative effect can result in a significant drop in blood pressure.
Table 1: Interaction with Vasodilators and Antihypertensives
| Interacting Drug Class | Potential Outcome | Mechanism of Interaction |
|---|---|---|
| Other Alpha-blockers | Excessive vasodilation and hypotension patsnap.com | Additive alpha-1 adrenergic blockade |
| Nitrates | Significant hypotension | Synergistic vasodilation |
| ACE Inhibitors | Increased risk of hypotension | Combined mechanisms of vasodilation |
Cardiovascular Strain with Beta-Blockers and Calcium Channel Blockers
The combination of this compound hydrochloride with beta-blockers or calcium channel blockers warrants caution due to the potential for undue cardiovascular strain. patsnap.com While these combinations can be therapeutically beneficial in some contexts, they also carry the risk of compounding effects on heart rate, contractility, and blood pressure.
Beta-blockers primarily reduce heart rate and myocardial contractility. When used alongside this compound hydrochloride, which causes vasodilation, there is a potential for a significant decrease in blood pressure that may not be adequately compensated for by an increase in heart rate, potentially leading to symptomatic hypotension and reduced cardiac output.
Similarly, calcium channel blockers, particularly the non-dihydropyridine class (e.g., verapamil, diltiazem), also possess negative chronotropic and inotropic effects. The concurrent administration with this compound hydrochloride can lead to an additive depression of cardiac function and an increased risk of bradycardia and hypotension.
Table 2: Interaction with Beta-Blockers and Calcium Channel Blockers
| Interacting Drug Class | Potential Outcome | Mechanism of Interaction |
|---|---|---|
| Beta-Blockers | Undue cardiovascular strain, potential for significant hypotension patsnap.com | Additive effects on blood pressure, with potential for blunted reflex tachycardia |
| Calcium Channel Blockers (Non-dihydropyridine) | Increased risk of bradycardia, hypotension, and depressed cardiac function | Additive negative chronotropic and inotropic effects combined with vasodilation |
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
A significant and potentially severe interaction exists between this compound hydrochloride and monoamine oxidase inhibitors (MAOIs). Patients taking MAOIs should avoid the use of this compound hydrochloride due to the risk of severe hypotensive episodes. patsnap.com MAOIs increase the synaptic availability of norepinephrine (B1679862). While this compound hydrochloride is an alpha-1 antagonist, the complex interplay with altered catecholamine levels can lead to unpredictable and pronounced cardiovascular effects, including a sharp drop in blood pressure.
Increased Hypotensive Effect with Tricyclic Antidepressants (TCAs)
The hypotensive effect of this compound hydrochloride may be potentiated by the concurrent use of tricyclic antidepressants (TCAs). TCAs can have alpha-adrenergic blocking properties themselves, which, when combined with this compound hydrochloride, can lead to an additive hypotensive effect. This necessitates careful monitoring of blood pressure in patients receiving this combination of medications.
Interactions Affecting Hypertensive Responses with Sympathomimetic Agents
Sympathomimetic agents, which mimic the effects of endogenous catecholamines like norepinephrine and epinephrine, can have their pressor effects antagonized by this compound hydrochloride. As an alpha-1 adrenergic antagonist, this compound hydrochloride directly opposes the vasoconstrictive actions of sympathomimetics that act on these receptors (e.g., phenylephrine). This can lead to a diminished hypertensive response to these agents. Conversely, for sympathomimetics with mixed alpha and beta-adrenergic activity (e.g., epinephrine, norepinephrine), the blockade of alpha-1 receptors by this compound hydrochloride could theoretically lead to unopposed beta-adrenergic stimulation, potentially causing vasodilation and a paradoxical drop in blood pressure.
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another substance. The pharmacokinetic profile of this compound hydrochloride indicates that it is a prodrug, which undergoes rapid and extensive metabolism. nih.gov
This compound is quickly hydrolyzed by pseudocholinesterase in the plasma and tissues to its primary active metabolite, deacetyl-thymoxamine. drugbank.com This initial metabolite is then further demethylated by the cytochrome P450 (CYP) monooxygenase system to form another active metabolite, deacetyl-demethyl-thymoxamine. drugbank.com
Given this metabolic pathway, there is a theoretical potential for pharmacokinetic drug interactions. However, specific clinical studies detailing the induction or inhibition of CYP enzymes by this compound or its metabolites are not extensively documented in the available literature.
Potential for CYP-mediated Interactions:
Since the metabolism of deacetyl-thymoxamine involves the cytochrome P450 system, there is a potential for interactions with drugs that are potent inhibitors or inducers of these enzymes.
CYP Inhibitors: Co-administration with strong inhibitors of the specific CYP isozymes involved in this compound metabolism could theoretically increase the plasma concentrations of its active metabolites, potentially leading to an enhanced pharmacodynamic effect and an increased risk of adverse events like hypotension.
CYP Inducers: Conversely, co-administration with potent CYP inducers could accelerate the metabolism of this compound's active metabolites, potentially reducing their plasma concentrations and therapeutic efficacy.
Interactions related to Pseudocholinesterase:
The initial hydrolysis of this compound by pseudocholinesterase is a critical step in its activation. Drugs that inhibit pseudocholinesterase could potentially slow down the conversion of this compound to its active metabolite, which might delay its onset of action or reduce its peak effect.
Due to the limited specific data on which CYP isozymes are involved and the clinical significance of these potential pharmacokinetic interactions, careful monitoring is advised when this compound hydrochloride is co-administered with drugs known to be strong inhibitors or inducers of hepatic drug-metabolizing enzymes.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound hydrochloride |
| Deacetyl-thymoxamine |
| Deacetyl-demethyl-thymoxamine |
| Nitrates |
| Angiotensin-converting enzyme (ACE) inhibitors |
| Angiotensin II receptor blockers (ARBs) |
| Beta-blockers |
| Calcium channel blockers |
| Verapamil |
| Diltiazem |
| Monoamine oxidase inhibitors (MAOIs) |
| Tricyclic antidepressants (TCAs) |
| Sympathomimetic agents |
| Phenylephrine (B352888) |
| Epinephrine |
Modulators of this compound Excretion Rate
The renal excretion of this compound and its metabolites is a critical determinant of its plasma concentration and, consequently, its therapeutic effect. The modulation of this excretion rate by concomitant medications can therefore have significant clinical implications, either increasing the risk of accumulation or reducing its efficacy.
Detailed Research Findings
Pharmacokinetic studies indicate that this compound is extensively metabolized, with its metabolites being the primary substrates for renal clearance. The interaction with other drugs can influence this process at various stages, including renal blood flow, glomerular filtration, and active tubular secretion or reabsorption.
A number of pharmacological agents have been identified as potential modulators of this compound's excretion rate. These interactions are primarily pharmacokinetically driven, affecting the processes responsible for the elimination of this compound from the body.
Substances that may decrease this compound excretion, potentially leading to higher serum levels, include:
Uricosuric agents: Probenecid, by inhibiting organic anion transporters in the renal tubules, could potentially decrease the secretion of this compound metabolites.
H2-receptor antagonists: Cimetidine is a known inhibitor of renal tubular secretion of various drugs and could potentially affect this compound clearance.
Substances that may increase this compound excretion, potentially leading to lower serum levels and reduced efficacy, include:
Urinary alkalinizers: Agents such as sodium bicarbonate can alter the pH of the urine, which may influence the ionization and subsequent reabsorption or excretion of this compound and its metabolites.
Inducers of renal clearance mechanisms: While less commonly documented for this compound specifically, certain drugs can enhance the activity of renal transporters, leading to more rapid elimination.
It is important to note that while these interactions are pharmacologically plausible, detailed clinical studies quantifying the precise impact of these modulators on this compound's pharmacokinetics are not extensively available in the public domain. The following table provides a summary of potential modulators based on their known mechanisms of action on renal excretion.
| Modulator Class | Potential Effect on this compound Serum Level | Mechanism of Interaction | Example Compounds |
|---|---|---|---|
| Uricosuric agents | Increase | Inhibition of renal tubular secretion | Probenecid |
| Certain NSAIDs | Increase | Reduction of renal blood flow | Indomethacin |
| H2-receptor antagonists | Increase | Inhibition of renal tubular secretion | Cimetidine |
| Urinary alkalinizers | Decrease | Alteration of urinary pH affecting reabsorption | Sodium bicarbonate |
Effects on Antihypertensive Activities of Concomitant Medications
Detailed Research Findings
The concurrent use of this compound with other medications intended to lower blood pressure requires careful consideration due to the additive or synergistic effects that may arise. The primary concern is the risk of hypotension, which can result from the combined vasodilatory actions of multiple agents.
Potentiation of Antihypertensive Effects: The combination of this compound with other classes of antihypertensive drugs can lead to a more pronounced reduction in blood pressure. patsnap.com This can be therapeutically beneficial in managing resistant hypertension but also increases the risk of symptomatic hypotension. patsnap.com
Other Alpha-Blockers: Co-administration with other alpha-blockers should be approached with caution to prevent excessive vasodilation. patsnap.com
Beta-Blockers: The combination with beta-blockers can lead to a significant drop in blood pressure. patsnap.com
Calcium Channel Blockers: Concurrent use with calcium channel blockers may result in undue cardiovascular strain due to their combined vasodilatory effects. patsnap.com
Diuretics: Thiazide and loop diuretics, by reducing plasma volume, can enhance the hypotensive effect of vasodilators like this compound.
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents, which act on the renin-angiotensin system, can also have their antihypertensive effects potentiated when used with this compound.
Antagonism of Antihypertensive Effects: Conversely, this compound may decrease the antihypertensive activities of certain medications. This is a less commonly reported interaction but is theoretically possible depending on the specific mechanisms of the co-administered drugs. For instance, drugs that cause fluid retention could counteract the blood pressure-lowering effect of this compound.
The following table summarizes the potential effects of this compound on the antihypertensive activities of various classes of concomitant medications. It is important to emphasize that the interactions listed are based on pharmacological principles and that specific clinical data for this compound in combination with many of these agents is limited.
| Concomitant Antihypertensive Class | Potential Effect on Blood Pressure | Nature of Interaction | Example Compounds |
|---|---|---|---|
| Alpha-Blockers | Significant Decrease | Additive/Synergistic Vasodilation | Prazosin (B1663645), Doxazosin |
| Beta-Blockers | Significant Decrease | Combined Vasodilatory and Cardiac Effects | Atenolol, Metoprolol, Bisoprolol drugbank.com |
| Calcium Channel Blockers | Significant Decrease | Additive Vasodilation | Amlodipine, Nifedipine |
| Diuretics | Enhanced Hypotension | Volume Depletion Potentiating Vasodilation | Hydrochlorothiazide, Furosemide, Bendroflumethiazide drugbank.com |
| ACE Inhibitors | Enhanced Hypotension | Combined Vasodilation via Different Pathways | Lisinopril, Ramipril, Benazepril drugbank.com |
| Angiotensin II Receptor Blockers (ARBs) | Enhanced Hypotension | Combined Vasodilation via Different Pathways | Losartan, Valsartan, Azilsartan medoxomil drugbank.com |
Future Research Directions and Unanswered Questions
Investigation of Specific Alpha-1 Adrenergic Receptor Subtype Selectivity and Clinical Correlates
Moxisylyte (B1676771) hydrochloride is known to act as a competitive antagonist at alpha-1 adrenoceptors. nih.gov The alpha-1 adrenergic receptor family, however, is composed of three distinct subtypes: α1A, α1B, and α1D, each with a unique tissue distribution and physiological function. nih.gov A significant gap in the current knowledge is the precise selectivity profile of this compound across these subtypes. Future research must focus on quantifying the binding affinity and functional antagonism of this compound at each of these receptor subtypes.
This subtype selectivity has direct clinical implications. For instance, α1A receptors are predominantly located in the smooth muscle of the bladder neck and prostate, and their antagonism is key to treating benign prostatic hyperplasia (BPH). nih.gov In contrast, α1B receptors are more prevalent in vascular smooth muscle, and their blockade contributes to changes in blood pressure. nih.gov Elucidating this compound's selectivity could predict its clinical profile, such as its potential for causing hypotension relative to its efficacy in urological conditions. Laboratory studies using cloned human alpha-1 adrenoceptor subtypes are necessary to determine these properties, and the findings should then be correlated with clinical data to establish clear clinical correlates. nih.gov
Alpha-1 Adrenergic Receptor Subtypes
| Subtype | Primary Locations | Primary Physiological Role |
|---|---|---|
| α1A | Prostate, Bladder Neck, Urethra | Contraction of smooth muscle, relevant in BPH |
| α1B | Vascular Smooth Muscle, Heart | Vasoconstriction, Cardiac Hypertrophy |
| α1D | Spinal Cord, Aorta, Nasal Passages | Role in vascular tone and neurotransmission |
Exploration of Novel Therapeutic Applications Beyond Established Indications
The vasodilatory properties of this compound, resulting from its alpha-1 adrenergic blockade, suggest its potential utility in a broader range of conditions than currently established. patsnap.com Its primary uses have been in managing erectile dysfunction and peripheral vascular disorders like Raynaud's phenomenon. patsnap.com
Future investigations could explore its efficacy in other peripheral vascular diseases characterized by restricted blood flow. Furthermore, the presence of alpha-1 adrenergic receptors in the central nervous system opens avenues for research into neurological and psychiatric conditions. wikipedia.org For example, modulation of adrenergic activity is relevant in post-traumatic stress disorder (PTSD). Another potential area of investigation is ophthalmology, specifically in conditions like glaucoma, where alpha-adrenergic agents are used, or for reversing mydriasis. drugbank.com
Development of Advanced Delivery Systems and Formulations for Enhanced Efficacy and Reduced Systemic Exposure
Current formulations of this compound are primarily oral and injectable. nih.gov The development of advanced drug delivery systems could improve its therapeutic index by enhancing local efficacy while minimizing systemic exposure and associated side effects. nih.gov
For localized conditions, novel formulations could be particularly advantageous. For instance, topical or transdermal systems could provide a non-invasive option for erectile dysfunction. For Raynaud's phenomenon, targeted delivery through medicated textiles, such as gloves, could deliver the drug directly to the affected extremities. Technologies like nanoparticles, liposomes, and smart hydrogels that respond to physiological stimuli (e.g., pH, temperature) could offer controlled and targeted release, thereby increasing drug concentration at the desired site and reducing systemic effects. nih.govgenesispub.orgaalto.fi
Pharmacogenomic Studies to Predict Patient Response and Adverse Drug Reactions
Patient response to medications can be highly variable. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a path toward personalized medicine. mdpi.com Future research should aim to identify genetic polymorphisms in the alpha-1 adrenergic receptors that could alter this compound's binding and efficacy.
Furthermore, this compound is known to be a prodrug that is rapidly metabolized. drugbank.com Its metabolism involves enzymes such as pseudocholinesterase and the cytochrome P450 system. drugbank.com Genetic variations in these enzymes can lead to significant differences in drug metabolism, affecting both its efficacy and potential for adverse reactions. nih.gov Identifying these genetic markers could lead to the development of diagnostic tests to predict patient response and tailor treatment accordingly.
Long-Term Efficacy and Safety Profile in Chronic Conditions
While this compound has been used for several decades, comprehensive data on its long-term efficacy and safety, especially in chronic conditions like Raynaud's disease, is still needed. One study followed patients treated for 11 to 19 months and noted sustained clinical improvement. nih.gov However, more extensive and longer-term studies are required to understand the potential for diminished response over time (tachyphylaxis) and to identify any cumulative adverse effects. researchgate.net Long-term observational studies and extended clinical trials would be invaluable for establishing a robust, long-term safety and efficacy profile, which is critical for the confident use of the drug in managing chronic diseases. researchgate.net
Comparative Effectiveness Research against Emerging Therapies
The therapeutic landscapes for erectile dysfunction and Raynaud's phenomenon are continuously evolving. For erectile dysfunction, phosphodiesterase type 5 (PDE5) inhibitors are a mainstay of treatment. For Raynaud's phenomenon, calcium channel blockers are commonly used, and newer combination therapies are under investigation. raynauds.org
To establish the place of this compound in modern therapy, direct comparative effectiveness research is essential. Head-to-head clinical trials comparing this compound with these other agents are needed. nih.gov Such studies should evaluate not only clinical efficacy but also patient-reported outcomes, quality of life, and cost-effectiveness to provide a comprehensive picture for clinicians and patients.
Elucidation of Complete Metabolic Pathways and Identification of Uncharacterized Metabolites
This compound is a prodrug that undergoes extensive and rapid metabolism. nih.gov Studies have identified several biotransformation reactions, including hydrolysis, N-demethylation, and conjugation with sulfates and glucuronic acid, resulting in at least six known metabolites. nih.govnih.gov Some of these metabolites are pharmacologically active. nih.gov
However, a complete map of all metabolic pathways and the identification of all metabolites are not yet fully established. drugbank.com Future research should employ modern analytical techniques, such as high-resolution mass spectrometry, to conduct comprehensive metabolomic studies. nih.gov This would involve identifying the specific cytochrome P450 enzymes responsible for its metabolism, characterizing any as-yet-unknown metabolites, and determining their pharmacological activity. researchgate.net A full understanding of its metabolic fate is crucial for predicting drug-drug interactions and understanding the complete pharmacological profile of this compound administration.
Research on this compound Hydrochloride in Combination Therapies
The therapeutic potential of this compound hydrochloride, a selective alpha-1-adrenergic antagonist, has been primarily investigated as a monotherapy for conditions such as erectile dysfunction and Raynaud's phenomenon. However, emerging concepts in pharmacotherapy suggest that combination treatments could offer synergistic effects, leading to enhanced efficacy and potentially mitigating adverse effects. Future research is poised to explore the role of this compound hydrochloride in combination with other pharmacological agents for these conditions.
For the treatment of erectile dysfunction, while this compound hydrochloride has demonstrated a favorable safety profile, particularly a lower incidence of prolonged erections and corporeal fibrosis compared to agents like papaverine, its efficacy as a standalone treatment can be variable. nih.gov A retrospective study comparing intracavernous injections of this compound and prostaglandin (B15479496) E1 (PGE1) found PGE1 to be significantly more efficacious, though this compound was better tolerated. nih.gov This suggests a therapeutic window for combination therapy. The exploration of a combined regimen of this compound hydrochloride with a prostaglandin, such as alprostadil, or a phosphodiesterase type 5 (PDE5) inhibitor, could potentially achieve a more potent erectogenic response while maintaining the safety advantages of this compound. The differing mechanisms of action—alpha-adrenergic blockade by this compound and the prostaglandin or nitric oxide pathways targeted by other agents—provide a strong rationale for investigating such combinations.
Unanswered questions in this area include determining the optimal dosing for combination regimens to maximize synergy and minimize side effects. Furthermore, the long-term safety and efficacy of such combinations need to be rigorously evaluated in well-designed, randomized controlled trials.
In the context of Raynaud's phenomenon, research into combination therapies involving this compound hydrochloride is less developed. Current first-line treatments often include calcium channel blockers like nifedipine. medscape.comnih.gov Given that this compound hydrochloride also promotes vasodilation through alpha-adrenergic blockade, a combination with a calcium channel blocker could offer a dual-pronged approach to improving digital blood flow. This could be particularly beneficial for patients who have an inadequate response to monotherapy.
Future research should focus on prospective, controlled studies to evaluate the efficacy and safety of this compound hydrochloride in combination with other vasodilators for Raynaud's phenomenon. Key areas of investigation would include the impact on the frequency and severity of vasospastic attacks, as well as objective measures of digital perfusion. Identifying patient subgroups that are most likely to benefit from such combination therapy is another important avenue for future studies.
The following table summarizes the potential combination therapies and the rationale for future research:
| Potential Combination | Condition | Rationale for Combination | Key Research Questions |
| This compound hydrochloride + Prostaglandin E1 (Alprostadil) | Erectile Dysfunction | Synergistic erectogenic effect through different mechanisms of action; potentially enhanced efficacy with a favorable safety profile. | What are the optimal doses for this combination? What is the long-term safety and efficacy? |
| This compound hydrochloride + Phosphodiesterase Type 5 (PDE5) Inhibitor | Erectile Dysfunction | Complementary mechanisms targeting smooth muscle relaxation; potential for improved erectile response in patients with an inadequate response to monotherapy. | How does the efficacy and safety of this combination compare to monotherapy with either agent? |
| This compound hydrochloride + Calcium Channel Blocker (e.g., Nifedipine) | Raynaud's Phenomenon | Dual mechanism of vasodilation (alpha-adrenergic blockade and calcium channel blockade) to improve digital blood flow. | Does this combination reduce the frequency and severity of vasospastic attacks more effectively than monotherapy? What is the safety profile of this combination? |
Further investigation into these and other potential combination therapies will be crucial in defining the future role of this compound hydrochloride in the management of erectile dysfunction and Raynaud's phenomenon, potentially offering improved therapeutic options for patients.
Q & A
Q. What is the primary mechanism of action of moxisylyte hydrochloride in cerebral vasodilation, and how can this be experimentally validated?
this compound hydrochloride acts as a competitive antagonist at α1-adrenergic receptors, selectively blocking norepinephrine-induced vasoconstriction without reducing systemic blood pressure . To validate this, researchers can:
- Design receptor binding assays using radiolabeled ligands (e.g., prazosin) to measure affinity for α1-receptors in isolated vascular tissues .
- Compare dose-response curves of norepinephrine in the presence/absence of this compound to assess competitive inhibition .
- Use knockout models of α1-receptors to confirm specificity, as described in GPCR signaling studies .
Q. What are the recommended storage and handling protocols for this compound hydrochloride in laboratory settings?
- Storage : Store lyophilized powder at -25°C to -15°C in airtight containers; avoid freeze-thaw cycles post-reconstitution in DMSO .
- Handling : Use PPE (gloves, lab coats) and fume hoods to prevent inhalation/contact. Centrifuge lyophilized powder before reconstitution to avoid loss .
- Waste disposal : Follow institutional guidelines for organic solvents and biologically active compounds .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s efficacy in different preclinical models of cerebral ischemia?
Discrepancies may arise from variations in species-specific receptor expression, dosing regimens, or metabolic rates. Methodological strategies include:
- Systematic literature review using EPA’s data categorization framework (e.g., filtering studies by model type, dosage, and outcome metrics) .
- Meta-analysis of published dose-response relationships to identify optimal therapeutic windows .
- Cross-validation in human-derived cell lines or ex vivo vascular models to reduce interspecies variability .
Q. What experimental approaches are suitable for characterizing the pharmacokinetics of this compound’s active metabolite, deacetylthis compound (DAM)?
- Analytical detection : Use HPLC-MS/MS with stable isotope-labeled internal standards to quantify DAM in plasma .
- Metabolic profiling : Incubate this compound with liver microsomes to identify cytochrome P450 isoforms responsible for DAM formation .
- Pharmacokinetic modeling : Apply compartmental models to estimate half-life, clearance, and tissue distribution in rodent models .
Q. How can researchers design studies to differentiate this compound’s cerebral vasodilatory effects from systemic α1-blockade?
- Dual-measurement setups : Simultaneously monitor cerebral blood flow (laser Doppler) and systemic blood pressure (telemetry) in vivo .
- Tissue-specific delivery : Use intracerebroventricular (ICV) administration to isolate central vs. peripheral effects .
- Receptor localization studies : Perform immunohistochemistry to map α1-receptor density in cerebral vs. peripheral vasculature .
Q. What strategies optimize the structural analysis of this compound hydrochloride for comparative studies with other α1-antagonists (e.g., prazosin, terazosin)?
- Molecular docking : Simulate binding interactions with α1-receptor subtypes (α1A, α1B, α1D) using crystallographic data from GPCR databases .
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with modifications to the quinazoline core and test receptor affinity .
- Thermodynamic profiling : Measure binding kinetics (kon/koff) via surface plasmon resonance (SPR) to compare selectivity .
Methodological Considerations
- Data reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed protocols, controls, and raw data archiving .
- Safety compliance : Follow OSHA HCS standards for handling hazardous chemicals, including spill containment and emergency response plans .
- Ethical review : For in vivo studies, submit protocols to institutional review boards (IRBs) with clear justification for animal models and endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
